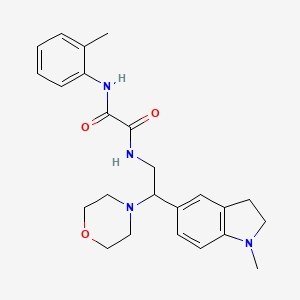

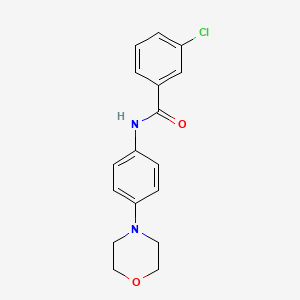

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide” is a complex molecule that likely involves multiple functional groups, including indole, morpholine, and oxalamide units. Although direct studies on this compound are not found, related research can offer valuable insights into its synthesis, structure, and properties.

Synthesis Analysis

Synthetic routes for complex molecules like this often involve multi-step organic reactions, including condensation, amide formation, and alkylation. A closely related approach was utilized in the synthesis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, highlighting the incorporation of morpholine and aromatic units via nucleophilic substitution reactions (Mamatha S.V et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structure of complex organic compounds. For example, the crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined, offering insights into potential structural features and arrangements that might be relevant to the compound of interest (Junzo Hirano et al., 2004).

Chemical Reactions and Properties

The chemical behavior of the compound can be inferred from its functional groups. Morpholine derivatives, for instance, show varied reactivity based on their substitution pattern, influencing their application in synthesis and catalysis. For example, morpholine-based ligands have been employed in the synthesis of metal complexes, demonstrating the versatility of morpholine in forming stable and catalytically active structures (Pradhumn Singh et al., 2010).

科学的研究の応用

Synthetic Approaches and Chemical Structures :

- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is applicable to the synthesis of anthranilic acid derivatives and oxalamides. This methodology could be relevant to the synthesis of compounds like N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide (Mamedov et al., 2016).

- Another study involves the synthesis and structural study of morpholine-based ligands, which provides insights into the stability, stoichiometry, and thermodynamic information of complexes involving similar structural motifs (Rezaeivala et al., 2021).

Pharmacological Applications and Molecular Interactions :

- The compound "1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3" is an example of a morpholine derivative with high affinity and long central duration of action, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Molecular Design and Optimization :

- Structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist led to the discovery of a potent, long-acting hNK-1 receptor antagonist. This research highlights the importance of structural optimization in designing effective pharmacological agents (Hale et al., 1998).

Chemical Properties and Crystal Structures :

- The study of the crystal and molecular structure of N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II) provides valuable information on the structural properties of morpholine derivatives, which is essential for understanding their chemical behavior and potential applications (Akinade et al., 1986).

Potential Anticancer Activity :

- Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities. This indicates the potential of structurally similar compounds in cancer treatment (Fang et al., 2016).

特性

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-17-5-3-4-6-20(17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-7-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZNGHSXKRKDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)